molecular formula C12H12N2O B1608534 4-Methoxy-naphthalene-1-carboxamidine CAS No. 885270-10-0

4-Methoxy-naphthalene-1-carboxamidine

Cat. No.: B1608534
CAS No.: 885270-10-0
M. Wt: 200.24 g/mol
InChI Key: UHHWXSJEONXKQT-UHFFFAOYSA-N
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Description

4-Methoxy-naphthalene-1-carboxamidine is an organic compound with the molecular formula C12H12N2O It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a carboxamidine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-naphthalene-1-carboxamidine typically involves the amidation of 4-methoxy-1-naphthoic acid. One common method is the reaction of 4-methoxy-1-naphthoic acid with an appropriate amine under dehydrating conditions to form the carboxamidine. This reaction can be catalyzed by various agents, including carbodiimides or phosphonium salts, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-naphthalene-1-carboxamidine.

    Reduction: The carboxamidine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxy-naphthalene-1-carboxamidine.

    Reduction: 4-Methoxy-naphthalene-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-naphthalene-1-carboxamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance the compound’s ability to penetrate biological membranes, while the carboxamidine group can form hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-naphthalene-1-carboxamidine is unique due to the presence of both the methoxy and carboxamidine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxynaphthalene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHWXSJEONXKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392003
Record name 4-Methoxy-naphthalene-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-10-0
Record name 4-Methoxy-1-naphthalenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-naphthalene-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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